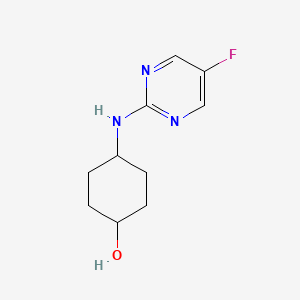
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a chemical compound that features a fluoropyrimidine moiety attached to a cyclohexanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the fluoropyrimidine ring or the cyclohexanol group.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the pyrimidine ring.
科学研究应用
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanol group may enhance the compound’s binding affinity or solubility, contributing to its overall effectiveness.
相似化合物的比较
Similar Compounds
Uniqueness
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is unique due to the presence of both a fluoropyrimidine ring and a cyclohexanol group. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
属性
分子式 |
C10H14FN3O |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
InChI 键 |
JUDBIHOUIQBAEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC2=NC=C(C=N2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12327797.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)

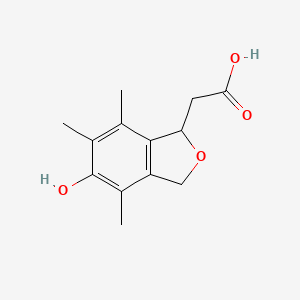
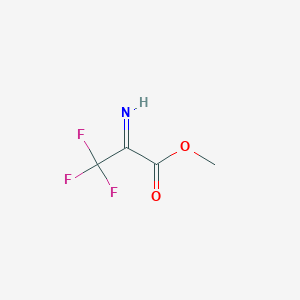
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
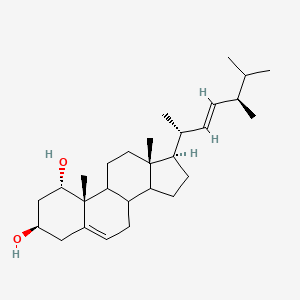
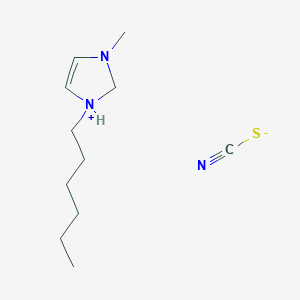
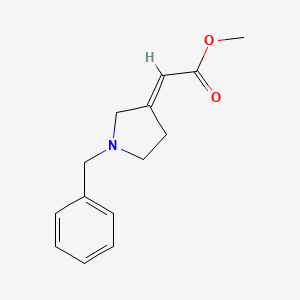
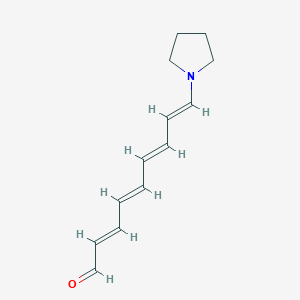
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)


